REACTION_CXSMILES
|
[OH2:1].[NH2:2][NH2:3].[C:4](#[N:7])[CH:5]=[CH2:6].CO[C:10]1[CH:17]=[CH:16][C:13]([CH:14]=O)=[CH:12][CH:11]=1.[CH2:18](O)C>>[CH3:18][O:1][C:10]1[CH:17]=[CH:16][C:13]([CH2:14][N:2]2[C:4]([NH2:7])=[CH:5][CH:6]=[N:3]2)=[CH:12][CH:11]=1 |f:0.1|
|
Name
|
|
Quantity
|
12.82 g
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
21.76 g
|
Type
|
reactant
|
Smiles
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C(C=C)#N
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Name
|
|
Quantity
|
200 mL
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Type
|
reactant
|
Smiles
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C(C)O
|
Name
|
|
Quantity
|
53.8 g
|
Type
|
reactant
|
Smiles
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COC1=CC=C(C=O)C=C1
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Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
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Type
|
CUSTOM
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Details
|
After 16 h stirring the reaction mixture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was cooled in an ice water bath
|
Type
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STIRRING
|
Details
|
The mixture was stirred at room temperature for 16 h
|
Duration
|
16 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated to dryness
|
Type
|
DISSOLUTION
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Details
|
The residue was dissolved in n-butanol (200 mL)
|
Type
|
ADDITION
|
Details
|
sodium hydroxide was added (1 g, 25.00 mmol)
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated to 50% volume under reduced pressure
|
Type
|
ADDITION
|
Details
|
poured onto 300 mL of water
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Type
|
EXTRACTION
|
Details
|
extracted with Et2O (2×200 mL)
|
Type
|
EXTRACTION
|
Details
|
The combined ether phases were extracted with 1N HCl (3×100 mL)
|
Type
|
TEMPERATURE
|
Details
|
cooled in an ice/water bath
|
Type
|
ADDITION
|
Details
|
Added next
|
Type
|
EXTRACTION
|
Details
|
The contents were extracted with Et2O (4×100 mL)
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified via silica gel chromatography (eluent: 0-50% EtOAc:Hex)
|
Type
|
CUSTOM
|
Details
|
The final product was collected as 8.94 g (11%)
|
Reaction Time |
16 h |
Name
|
|
Type
|
|
Smiles
|
COC1=CC=C(C=C1)CN1N=CC=C1N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |